N-cyclopropyl-2-(4-(4-((3-fluorophenyl)methylsulfonamido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide
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Description
N-cyclopropyl-2-(4-(4-((3-fluorophenyl)methylsulfonamido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C19H19FN6O4S and its molecular weight is 446.46. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Applications
Compounds incorporating the sulfamoyl moiety, similar in structure to N-cyclopropyl-2-(4-(4-((3-fluorophenyl)methylsulfonamido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide, have been synthesized for their antimicrobial and antifungal properties. These compounds have shown promising results in vitro, indicating their potential for treating bacterial and fungal infections (Darwish et al., 2014).
Aldose Reductase Inhibition
Derivatives of the compound have been explored for their aldose reductase inhibitory (ARI) activity, which is relevant to managing long-term diabetic complications. Substituted benzenesulfonamides have shown potent ARIs, indicating their utility in diabetic care (Alexiou & Demopoulos, 2010).
Carbonic Anhydrase Inhibition
Research has also extended into the inhibition of human carbonic anhydrase isoforms, highlighting the potential for treating conditions such as cancer, obesity, and epilepsy. Certain derivatives have demonstrated low nanomolar inhibition, suggesting significant therapeutic potential (Carta et al., 2017).
Histamine H3 Receptor Antagonism
The compound's structure is conducive to modifications leading to histamine H3 receptor antagonism, providing a pathway for developing novel antagonists with potential applications in treating neurological and sleep disorders (Stark, 2000).
Anticancer Applications
Novel sulfonamide derivatives have been synthesized and evaluated for their anticancer activities. These compounds, related structurally to this compound, have shown promising results against breast and colon cancer cell lines, indicating their potential in cancer therapy (Ghorab et al., 2015).
Anti-inflammatory and Anticonvulsant Activities
The synthesis of compounds with structural similarities to this compound has been directed towards exploring their anti-inflammatory and anticonvulsant properties. These activities are crucial for developing new treatments for inflammatory diseases and epilepsy, showcasing the compound's versatility in drug development (Sunder & Maleraju, 2013).
Properties
IUPAC Name |
N-cyclopropyl-2-[4-[4-[(3-fluorophenyl)methylsulfonylamino]phenyl]-5-oxotetrazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN6O4S/c20-14-3-1-2-13(10-14)12-31(29,30)22-16-6-8-17(9-7-16)26-19(28)25(23-24-26)11-18(27)21-15-4-5-15/h1-3,6-10,15,22H,4-5,11-12H2,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSXBXUHQGJEEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NS(=O)(=O)CC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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